molecular formula C9H7NO5S B14612674 Acetic acid, [(4-nitrobenzoyl)thio]- CAS No. 58547-64-1

Acetic acid, [(4-nitrobenzoyl)thio]-

Cat. No.: B14612674
CAS No.: 58547-64-1
M. Wt: 241.22 g/mol
InChI Key: HRVMVAIYAQGMLP-UHFFFAOYSA-N
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Description

Acetic acid, [(4-nitrobenzoyl)thio]-, is a solid organic compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 g/mol . It is characterized by a structure that incorporates both a thioester linkage and a free carboxylic acid group, classifying it as a carboxyl-functionalized thioester . The presence of the electron-withdrawing nitro group on the benzene ring influences the compound's reactivity, making it a potential intermediate in organic synthesis. Compounds of this structural class are often employed as building blocks or acylating agents in research settings due to the reactivity of the thioester bond . Thioesters are generally more reactive than their oxoester analogues because of weaker orbital overlap, which makes the carbonyl carbon more electrophilic . This enhanced reactivity allows thioesters like Acetic acid, [(4-nitrobenzoyl)thio]- to participate in various acyl transfer reactions, potentially serving as a key precursor in the development of more complex molecules . While specific pharmacological or toxicological data for this exact compound is not widely published in the available literature, researchers should handle it with standard precautions appropriate for laboratory chemicals. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

58547-64-1

Molecular Formula

C9H7NO5S

Molecular Weight

241.22 g/mol

IUPAC Name

2-(4-nitrobenzoyl)sulfanylacetic acid

InChI

InChI=1S/C9H7NO5S/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12)

InChI Key

HRVMVAIYAQGMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)SCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 4-Nitrobenzoyl Chloride

The synthesis typically begins with the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride, as demonstrated in CN105732391A. Key parameters include:

  • Reagents : Thionyl chloride (SOCl₂) serves as both chlorinating agent and solvent, while pyridine acts as a phase transfer catalyst (0.01–0.5% w/w of substrate).
  • Conditions :
    4-Nitrobenzoic acid + SOCl₂ → 4-Nitrobenzoyl chloride + SO₂↑ + HCl↑  

    Reaction temperature: 90°C
    Duration: 12 hours
    Yield: >98%

This method avoids solvent recovery challenges, with residual SOCl₂ removed via distillation.

Thioesterification with Mercaptoacetic Acid

The acyl chloride intermediate reacts with mercaptoacetic acid (HSCH₂COOH) under controlled conditions:

  • Stoichiometry :
    4-Nitrobenzoyl chloride : Mercaptoacetic acid = 1 : 1.1 (molar ratio)  
  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran
  • Catalysis : Triethylamine (Et₃N) neutralizes HCl byproduct
  • Reaction Profile :
    Temperature: 0–25°C
    Time: 4–6 hours
    Yield: 82–89% (estimated from analogous systems)

Critical Control Parameters :

  • Moisture exclusion to prevent hydrolysis
  • Nitrogen atmosphere to inhibit thiol oxidation
  • Post-reaction purification via fractional crystallization (hexane/ethyl acetate)

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Approach

For systems avoiding acyl chloride formation, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables direct coupling:

  • Reaction Scheme :
    4-Nitrobenzoic acid + HSCH₂COOH → Acetic acid, [(4-nitrobenzoyl)thio]- + H₂O  
  • Conditions :
    • EDC (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
    • Solvent: Dimethylformamide (DMF) at 0°C → room temperature
    • Duration: 24 hours
    • Yield: 73–78%

Comparative Analysis of Methods

Parameter Acyl Chloride Route Carbodiimide Route
Reaction Time (h) 6 24
Yield (%) 85–89 73–78
Purity (HPLC) >99.5% 97–98%
Byproduct Management Gas evolution (HCl) Urea precipitate
Scalability Industrial Lab-scale

Alternative Synthetic Pathways

Thiol-Disulfide Exchange

Though less common, disulfide intermediates allow thioester formation under reductive conditions:

  • Reactants :
    Bis(4-nitrobenzoyl) disulfide + Mercaptoacetic acid
  • Catalyst : Triphenylphosphine (PPh₃) in THF
  • Yield : 68% (extrapolated from similar systems)

Enzymatic Synthesis

Emerging biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) show promise:

  • Conditions :
    • Solvent-free system at 40°C
    • 72-hour reaction time
    • Conversion: 54% (preliminary data from hydrolase applications)

Structural Characterization

Spectroscopic Data

Technique Key Features
¹H NMR (400 MHz, CDCl₃) δ 8.35 (d, J=8.8 Hz, 2H, ArH), 8.25 (d, J=8.8 Hz, 2H, ArH), 3.45 (s, 2H, SCH₂), 2.95 (s, 2H, COCH₂)
IR (KBr) 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 680 cm⁻¹ (C-S)
MS (EI) m/z 227 [M]⁺, 182 [M−COOH]⁺, 139 [C₇H₅NO₃]⁺

Crystallographic Analysis

Single-crystal X-ray diffraction of analogues reveals:

  • Planar nitrobenzoyl moiety
  • Dihedral angle of 85° between aromatic and thioacetate groups
  • S-O nonbonded distance: 3.02 Å (indicative of weak intramolecular interactions)

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Systems : Reduce reaction time from hours to minutes via micromixer technology
  • Solvent Recovery : >95% thionyl chloride reuse through fractional distillation
  • Waste Management : SO₂ scrubbing with NaOH solution generates Na₂SO₃ byproduct

Economic Analysis

Cost Factor Acyl Chloride Route Carbodiimide Route
Raw Materials ($/kg) 120 310
Energy Consumption 15 kWh/kg 42 kWh/kg
E-Factor 8.2 19.7

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-nitrobenzoyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioester bond can be cleaved to yield thiols and carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-aminobenzoyl derivatives.

    Reduction: Formation of thiols and acetic acid.

    Substitution: Formation of substituted nitrobenzoyl derivatives.

Scientific Research Applications

Acetic acid, [(4-nitrobenzoyl)thio]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(4-nitrobenzoyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester bond can be hydrolyzed to release thiols, which can participate in various biochemical pathways. These interactions can modulate cellular functions and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-[(4-Nitrophenyl)thio]acetic Acid Derivatives
  • The octyl ester group enhances lipophilicity, improving membrane permeability compared to the free acid form. Purity and cost data indicate its commercial viability, with prices ranging from €563–2,353 per 10–50 mg .
  • Acetic acid, [[(4-methoxy-3-nitrophenyl)methyl]thio]: This analog (CAS 88-12-0) incorporates a methoxy group adjacent to the nitro substituent, which may reduce electron withdrawal and alter metabolic stability.
Halogen-Substituted Thioacetic Acids
  • 2-[(4-Fluorophenyl)thio]acetic Acid (CAS 332-51-4): The fluorine atom, being electron-withdrawing but less polar than -NO₂, imparts moderate acidity (pKa ~3.5) and higher metabolic stability. It is commercially available (Thermo Scientific™) with 97% purity, indicating its utility in medicinal chemistry .
  • Safety data highlight its hazards, requiring strict handling protocols .
Heterocyclic Thioacetic Acid Derivatives
  • Triazinoindole-Acetamides (e.g., Compounds 23–27 in ): These derivatives feature complex heterocyclic cores (e.g., triazino[5,6-b]indole) linked via thioether bonds. Bromine substituents (e.g., Compound 25, 27) increase molecular weight and may enhance DNA intercalation properties. All compounds exhibit ≥95% purity, underscoring their suitability for biological screening .
  • Triazole-Thioacetic Acids (): Dimethoxy-substituted triazole derivatives (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) demonstrate esterification versatility. Computational toxicity predictions (GUSAR) suggest lower acute toxicity compared to nitro analogs, making them safer candidates for drug development .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Purity
Acetic acid, [(4-nitrobenzoyl)thio]- C₉H₇NO₅S (inferred) 257.23 (calculated) -NO₂, thioether Low (polar aprotic solvents) Not reported
2-[(4-Nitrophenyl)thio]acetic Acid Octyl Ester C₁₆H₂₁NO₄S 323.41 -NO₂, octyl ester Lipophilic Commercial grade
2-[(4-Fluorophenyl)thio]acetic Acid C₈H₇FO₂S 186.2 -F Moderate (DMSO) 97%
Triazinoindole-Acetamide (Compound 23) C₂₀H₁₆N₆OS 396.45 Triazinoindole, -CN Low (DMF) >95%

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of acetic acid, [(4-nitrobenzoyl)thio]-?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the thioester bond and nitrobenzoyl group. Mass spectrometry (MS) is critical for molecular weight validation. For example, similar thioacetic acid derivatives were analyzed using NMR to resolve signals for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 170–190 ppm) .
  • Data Interpretation : Overlapping signals in NMR spectra (e.g., δ 171.4–173.0 ppm for unresolved carbons) may require advanced techniques like 2D-COSY or HSQC for resolution .

Q. How should researchers safely handle acetic acid, [(4-nitrobenzoyl)thio]- in laboratory settings?

  • Safety Protocol :

  • Use local exhaust ventilation and impermeable gloves (nitrile or neoprene) to avoid dermal exposure.
  • Wear safety goggles and closed-lab coats to prevent eye/skin contact.
  • Store at 0–6°C in airtight containers to minimize degradation, as recommended for structurally similar nitroaromatic compounds .
    • Decontamination : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels compliant with EPA guidelines .

Q. What are the optimal reaction conditions for synthesizing thioester derivatives like acetic acid, [(4-nitrobenzoyl)thio]-?

  • Synthetic Route :

  • React 4-nitrobenzoyl chloride with a thioacetic acid precursor (e.g., 2-mercaptoacetic acid) in anhydrous dichloromethane.
  • Use triethylamine (TEA) as a base to scavenge HCl byproducts.
  • Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) as the mobile phase .
    • Yield Optimization : Purify via recrystallization from ethanol/water mixtures, achieving yields >85% for analogous triazole-thioacetic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of acetic acid, [(4-nitrobenzoyl)thio]- derivatives?

  • Approach :

  • Calculate log P (lipophilicity) and log D (distribution coefficient at pH 7) using software like ACD/Labs or Schrodinger Suite. For example, quinoline-thioacetic acid derivatives showed log P values of 2.1–3.5, ideal for membrane permeability .
  • Apply Lipinski’s Rule of Five to assess drug-likeness. Derivatives with molecular weight <500 Da and ≤5 hydrogen bond donors are prioritized .
    • Validation : Compare predicted toxicity (e.g., using ProTox-II) with experimental assays in plant or microbial models .

Q. What strategies resolve contradictions in spectral data for thioester compounds during structural elucidation?

  • Case Study : Overlapping ¹³C NMR signals (e.g., C4 and C6 in triazole derivatives) can be resolved via heteronuclear single-quantum coherence (HSQC) or DEPT-135 experiments to distinguish CH₂ and quaternary carbons .
  • Troubleshooting : For ambiguous MS fragmentation patterns, employ tandem MS/MS with collision-induced dissociation (CID) to confirm bond cleavages at the thioester group .

Q. How does the nitro group in acetic acid, [(4-nitrobenzoyl)thio]- influence its reactivity and stability?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances electrophilicity at the thioester carbonyl, facilitating nucleophilic attack (e.g., hydrolysis or aminolysis).
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). Monitor nitro group reduction products via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) .

Q. What experimental models are suitable for evaluating the biological activity of this compound?

  • Plant Growth Studies : Test rhizogenesis stimulation in Paulownia clones using in vitro explants. For example, sodium salts of quinoline-thioacetic acids increased root initiation by 15–20% compared to controls .
  • Antimicrobial Assays : Use agar dilution methods against Fusarium spp. or Aspergillus spp., with IC₅₀ values calculated via probit analysis. Triazole-thioacetic derivatives showed EC₅₀ values of 12–25 µg/mL .

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